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molecular formula C19H27N3O6 B8465322 tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperazine-1-carboxylate

tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperazine-1-carboxylate

Cat. No. B8465322
M. Wt: 393.4 g/mol
InChI Key: WEXWFLOOFHUPIZ-UHFFFAOYSA-N
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Patent
US07384931B2

Procedure details

tert-Butyl 4-(1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl)piperazine-1-carboxylate (770 mg, 2.0 mmol) was reacted in a manner analogous to the preparation of tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylate. Title compound was obtained as amber oil in quantitative yield. MS m/e (M+H)+=332.3.

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH:4]([N:15]1[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]1)[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O.O=C1C(C2CCN(C(OC(C)(C)C)=O)CC2)CC2C(=CC=CC=2)N1>>[O:2]=[C:3]1[CH:4]([N:15]2[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:26])([CH3:25])[CH3:27])=[O:22])[CH2:17][CH2:16]2)[CH2:5][C:6]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:12]1

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
COC(C(CC1=C(C=CC=C1)[N+](=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC2=CC=CC=C2CC1C1CCN(CC1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=CC=C2CC1N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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